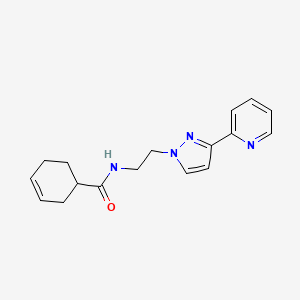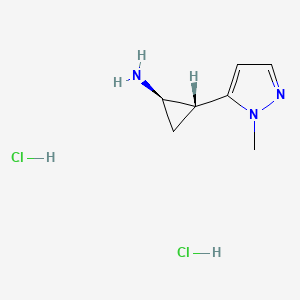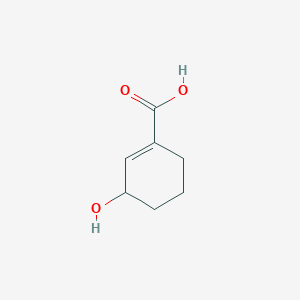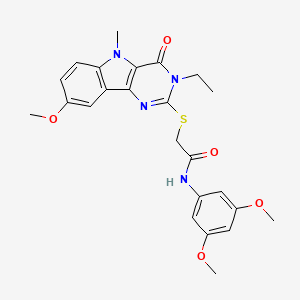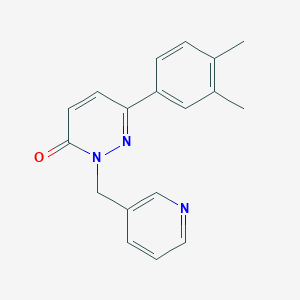
6-(3,4-dimethylphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,4-dimethylphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Supramolecular Chemistry
The synthesis and application of heterocyclic compounds, such as pyridazines and pyridazones, are of significant interest due to their versatility in forming complex molecular structures. Supramolecular capsules derived from calixpyrrole scaffolds, which share structural similarities with pyridazinone derivatives, have shown promising results in self-assembly processes. These capsules can encapsulate various molecules, offering potential applications in drug delivery, molecular recognition, and sensor design. The construction of such capsules involves the self-assembly of calix[4]pyrrole units, demonstrating the compound's role in innovative chemical engineering and design (Ballester, 2011).
Catalysis and Organic Synthesis
The compound's framework is closely related to pyridazine and pyridazone analogues, which are pivotal in the development of new catalytic methods and the synthesis of biologically active molecules. Research in this area focuses on creating novel catalysts that can facilitate a variety of chemical reactions, enhancing efficiency and selectivity. Such developments have broad implications for pharmaceutical manufacturing, where the synthesis of complex molecules requires innovative catalytic strategies (Kamneva et al., 2018).
Medicinal Chemistry
Pyridine derivatives, including structures similar to 6-(3,4-dimethylphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one, exhibit a wide range of biological activities. Their roles in medicinal chemistry are expanding, with applications in developing new therapeutic agents. Such compounds have been explored for their potential antibacterial, antiviral, and anticancer properties, highlighting their importance in the search for new drugs. The versatility of pyridine-based structures in drug design underscores their significance in addressing diverse health challenges (Altaf et al., 2015).
Optoelectronics and Material Science
The incorporation of pyridazine and pyrimidine rings into π-extended conjugated systems has shown significant promise in creating novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. The electronic properties of pyridazine derivatives make them suitable for developing advanced materials that can be used in various technological applications, from energy-efficient lighting to solar energy conversion (Lipunova et al., 2018).
properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-5-6-16(10-14(13)2)17-7-8-18(22)21(20-17)12-15-4-3-9-19-11-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRFSYPBBUXKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dimethylphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

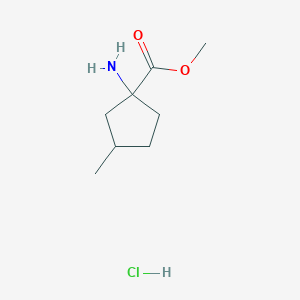

![2-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2986292.png)
![2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2986293.png)

![2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2986295.png)
![N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2986296.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2986298.png)

![8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2986302.png)
